molecular formula C20H28N8O2 B4373022 1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE

1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373022
M. Wt: 412.5 g/mol
InChI Key: HFMPTRWNHYDGPP-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide typically involves a multi-step process. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antileishmanial and antimalarial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown its potential to interact with specific proteins, justifying its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N,N’-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,5-dicarboxamide stands out due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its significant biological activity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2/c1-11-15(13(3)26(5)23-11)9-21-19(29)17-8-18(28(7)25-17)20(30)22-10-16-12(2)24-27(6)14(16)4/h8H,9-10H2,1-7H3,(H,21,29)(H,22,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMPTRWNHYDGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NN2C)C(=O)NCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-N~3~,N~5~-BIS[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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